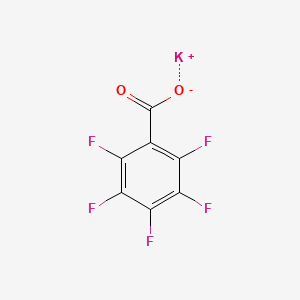

Potassium pentafluorobenzoate

Beschreibung

Significance of Polyfluoroaromatic Compounds in Advanced Organic Synthesis and Materials Science

Polyfluoroaromatic compounds, a class of organic molecules where multiple hydrogen atoms on an aromatic ring are replaced by fluorine atoms, have garnered significant attention in advanced organic synthesis and materials science. researchgate.net The introduction of fluorine atoms into an aromatic system dramatically alters its physical and chemical properties. wiley.com This is due to fluorine's high electronegativity, which creates a strong, polarized carbon-fluorine bond. nih.gov This unique bond imparts properties such as increased thermal stability, chemical resistance, and hydrophobicity to the molecules. mdpi.com

In the realm of organic synthesis, polyfluoroaromatic compounds serve as versatile building blocks. Their unique reactivity allows for the construction of complex molecules that are otherwise difficult to synthesize. researchgate.net For instance, the fluorine atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to a diverse range of derivatives. mdpi.com These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. wiley.com

The impact of polyfluoroaromatic compounds is equally profound in materials science. Their inherent properties make them ideal for creating high-performance materials. nih.gov For example, perfluoroarenes are utilized in the development of liquid crystals, polymers with enhanced thermal and oxidative resistance, and materials for optical and electronic applications. researchgate.netnsc.ru The low oxidation potential and metabolic stability of polyfluoroaromatics also make them valuable in the design of new drugs and pesticides. nih.gov

Evolution of Carboxylic Acid Derivatives as Key Intermediates in Polyfluoroarene Chemistry

Carboxylic acids and their derivatives are fundamental in organic chemistry, serving as key precursors for a vast array of other compounds. numberanalytics.comrroij.comuomustansiriyah.edu.iq In the specialized field of polyfluoroarene chemistry, carboxylic acid derivatives have emerged as particularly important intermediates. acs.org The carboxyl group provides a reactive handle that can be transformed into various other functionalities, further expanding the synthetic utility of polyfluoroaromatic compounds. researchgate.net

Historically, the manipulation of polyfluoroarenes often involved harsh reaction conditions or the use of expensive and sensitive organometallic reagents. The development of methods utilizing carboxylic acid derivatives has provided more accessible and often milder routes to functionalized polyfluoroarenes. These derivatives can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation. researchgate.net

A significant advancement in this area has been the development of decarboxylative cross-coupling reactions. acs.org This strategy allows for the formation of new carbon-carbon bonds by coupling a polyfluorinated carboxylic acid derivative with another organic molecule, with the concurrent loss of carbon dioxide. This approach has proven to be a powerful tool for synthesizing complex polyfluorinated biaryls, which are important structural motifs in many advanced materials and pharmaceuticals. acs.orgrsc.org

Overview of Potassium Pentafluorobenzoate as a Preeminent Reagent in Contemporary Chemical Research

Among the various polyfluorinated carboxylic acid derivatives, this compound has distinguished itself as a particularly valuable and versatile reagent in modern chemical research. researchgate.netcymitquimica.com It is a readily accessible and stable solid, making it convenient to handle and store. acs.org Its primary utility lies in its role as a precursor to the pentafluorophenyl group, a key structural unit in many advanced materials and biologically active molecules.

This compound is extensively used in transition metal-catalyzed decarboxylative cross-coupling reactions. acs.orgrsc.org In these reactions, the salt serves as the source of the pentafluorophenyl nucleophile, which can then be coupled with a variety of aryl halides (iodides, bromides, and chlorides) and triflates. acs.org Both palladium and copper-based catalytic systems have been successfully employed for these transformations, leading to the efficient synthesis of polyfluorobiaryls. acs.orgrsc.orgresearchgate.net

The utility of this compound extends to the synthesis of fluorinated para-terphenyls, which are important components of liquid crystals. ekb.egacs.org Copper(I)-catalyzed decarboxylative cross-coupling reactions with diiodoaromatics provide an efficient route to these materials. ekb.egacs.org The choice of solvent, often diglyme, is crucial as it can coordinate to the potassium ion, facilitating the reaction. acs.orgekb.eg The reactivity of this compound and its role in generating valuable polyfluorinated structures underscore its status as a preeminent reagent in contemporary chemical research.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYWPVNVFXIAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Employing Potassium Pentafluorobenzoate

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions involve the reaction of a carboxylic acid salt, such as potassium pentafluorobenzoate, with an organic halide in the presence of a metal catalyst, resulting in the formation of a new carbon-carbon bond and the extrusion of carbon dioxide. wikipedia.org This approach is advantageous due to the use of relatively inexpensive and stable carboxylic acid salts. wikipedia.org

Transition metals, particularly copper and palladium, have proven to be effective catalysts for the decarboxylative cross-coupling of this compound. sciengine.com These reactions provide a reliable method for the synthesis of polyfluorobiaryls from readily available starting materials. nih.govfigshare.com

Copper-catalyzed systems have been extensively developed for the decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides. nih.gov These reactions are a cornerstone for the synthesis of polyfluorinated biaryl compounds.

Transition Metal-Catalyzed Decarboxylative Cross-Coupling

Copper-Catalyzed Systems

Homogeneous Catalysis for Polyfluorobiaryl Synthesis

Homogeneous copper catalysis, often in conjunction with a ligand such as 1,10-phenanthroline (Phen), has been demonstrated to be highly effective for the synthesis of polyfluorobiaryls. rsc.org The combination of a copper(I) source, like copper(I) iodide (CuI), and a suitable ligand facilitates the decarboxylative coupling of this compound with various aryl halides.

Heterogeneous Catalysis via Immobilized Copper(I) Complexes (e.g., MCM-41-Phen-CuI)

To enhance catalyst recyclability and simplify product purification, heterogeneous catalysts have been developed. A notable example is a 1,10-phenanthroline-functionalized MCM-41-immobilized copper(I) complex, denoted as MCM-41-Phen-CuI. rsc.orgrsc.org This heterogeneous catalyst has shown comparable activity to its homogeneous counterpart (CuI/Phen system) in the decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides. rsc.org A key advantage of this system is the ability to recover the catalyst by simple filtration and reuse it multiple times without a significant drop in its catalytic activity. rsc.org The reactions are typically carried out in solvents like diglyme or N,N-dimethyl acetamide (DMAc) at elevated temperatures. rsc.org

Role of Solvent-Metal Cation Coordination in Reaction Efficiency (e.g., Diglyme Coordination to Potassium)

The choice of solvent plays a crucial role in the efficiency of these decarboxylative cross-coupling reactions. Solvents such as diglyme have been found to be particularly effective. nih.govfigshare.com It is proposed that diglyme coordinates to the potassium cation of the benzoate (B1203000) salt, which can enhance its solubility and reactivity. This coordination facilitates the subsequent steps in the catalytic cycle. While diglyme is effective for reactions with this compound, for fluoroarenes with fewer fluorine atoms, N,N-dimethyl acetamide (DMAc) has been observed to yield better results. rsc.org

Substrate Scope and Reactivity Trends with Aryl Iodides and Bromides

The copper-catalyzed decarboxylative cross-coupling using this compound is applicable to a range of aryl halides. Generally, aryl iodides are more reactive than aryl bromides, which is a common trend in cross-coupling reactions. The reaction tolerates a variety of functional groups on the aryl halide partner.

Below are tables summarizing the yields of polyfluorobiaryl synthesis from the reaction of this compound with various aryl iodides and bromides, catalyzed by the heterogeneous MCM-41-Phen-CuI system. rsc.org

Table 1: Heterogeneous Copper-Catalyzed Decarboxylative Cross-Coupling between this compound and Aryl Iodides rsc.org

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 2,3,4,5,6-Pentafluorobiphenyl | 98 |

| 2 | 1-Iodo-4-methylbenzene | 4-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 97 |

| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 95 |

| 4 | 1-Iodo-4-fluorobenzene | 4-Fluoro-2',3',4',5',6'-pentafluorobiphenyl | 96 |

| 5 | 1-Iodo-4-chlorobenzene | 4-Chloro-2',3',4',5',6'-pentafluorobiphenyl | 94 |

| 6 | 1-Iodo-4-bromobenzene | 4-Bromo-2',3',4',5',6'-pentafluorobiphenyl | 92 |

| 7 | 1-Iodo-3-methylbenzene | 3-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 95 |

| 8 | 1-Iodo-2-methylbenzene | 2-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 93 |

| 9 | 1-Iodonaphthalene | 1-(Pentafluorophenyl)naphthalene | 96 |

Reaction conditions: this compound (0.75 mmol), aryl iodide (0.5 mmol), and MCM-41-Phen-CuI (0.05 mmol) in diglyme (0.5 mL) at 130 °C under Ar for 24 h. Isolated yields.

Table 2: Heterogeneous Copper-Catalyzed Decarboxylative Cross-Coupling between this compound and Aryl Bromides rsc.org

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 2,3,4,5,6-Pentafluorobiphenyl | 85 |

| 2 | 1-Bromo-4-methylbenzene | 4-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 82 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 80 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-2',3',4',5',6'-pentafluorobiphenyl | 83 |

| 5 | 1-Bromo-4-chlorobenzene | 4-Chloro-2',3',4',5',6'-pentafluorobiphenyl | 81 |

| 6 | 1-Bromo-3-methylbenzene | 3-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 84 |

| 7 | 1-Bromo-2-methylbenzene | 2-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 80 |

Reaction conditions: this compound (0.75 mmol), aryl bromide (0.5 mmol), and MCM-41-Phen-CuI (0.1 mmol) in diglyme (0.8 mL) at 130 °C under Ar for 24–36 h. Isolated yields.

Palladium-Catalyzed Systems

Palladium-catalyzed decarboxylative cross-coupling reactions of potassium polyfluorobenzoates, including this compound, with aryl halides and triflates have been developed for the synthesis of polyfluorobiaryls. nih.gov These reactions provide a convenient route to valuable polyfluorinated biaryl compounds from readily available and nonvolatile starting materials. nih.govrsc.org

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions. While some reactions can proceed under "ligandless" conditions, the vast majority depend on the careful selection of an appropriate ligand to achieve high efficiency and selectivity. researchgate.net For the decarboxylative coupling of potassium cyanoacetate with aryl bromides and chlorides, the use of the XPhos ligand in conjunction with a palladium(dba)2 catalyst has proven effective for the synthesis of α-diaryl nitriles. chu-lab.org The optimization of reaction conditions, including the choice of palladium source, ligand, and base, is a critical aspect of developing efficient cross-coupling methodologies. For instance, in Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates, PdCl2(dppf)·CH2Cl2 has been identified as an effective catalyst. organic-chemistry.org

Table 1: Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst System | Ligand | Reactants | Product | Reference |

|---|---|---|---|---|

| Pd(dba)2 | XPhos | Potassium cyanoacetate, Aryl bromides/chlorides | α-Diaryl nitriles | chu-lab.org |

| PdCl2(dppf)·CH2Cl2 | dppf | Potassium alkenyltrifluoroborates, Aryl/heteroaryl halides and triflates | Alkenyl-substituted arenes/heteroarenes | organic-chemistry.org |

| Pd(PPh3)4 | PPh3 | Potassium aryl-/heteroaryltrifluoroborates, Alkenyl bromides | Styrene derivatives | organic-chemistry.org |

Palladium-catalyzed decarboxylative cross-coupling reactions utilizing this compound have been successfully applied to a range of aryl substrates, including aryl bromides, chlorides, and triflates. nih.gov This broad substrate scope enhances the versatility of the methodology, allowing for the synthesis of a diverse array of polyfluorinated biaryls. The reaction conditions can be tuned to accommodate the different reactivities of these aryl electrophiles. For example, the coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates is effectively achieved using diglyme as the solvent. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura reactions have demonstrated broad applicability with aryl and heteroaryl halides and triflates as coupling partners for potassium alkenyltrifluoroborates. organic-chemistry.org

A key mechanistic feature of the palladium-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates is that the decarboxylation step is rate-limiting. nih.gov This is in contrast to copper-catalyzed decarboxylative couplings, where oxidative addition is the rate-determining step. nih.gov The proposed mechanism for palladium-catalyzed decarboxylative cross-coupling reactions often involves an initial oxidative addition of the aryl halide to the palladium(0) center, followed by decarboxylation of the benzoate and subsequent reductive elimination to afford the biaryl product. wikipedia.org However, in the case of potassium polyfluorobenzoates, the initial and rate-determining step is believed to be the decarboxylation to form an aryl–palladium intermediate. nih.govwikipedia.org

While palladium-catalyzed cross-coupling reactions are generally highly selective, the potential for side reactions exists. One such side reaction is the C–H arylation of polyfluoroarenes. Theoretical studies on the palladium-catalyzed C–F bond arylation of pentafluorobenzene have provided insights into the regioselectivity and reactivity of such transformations. researchgate.net These studies suggest that the oxidative addition of a C–F bond is the rate-determining and regioselectivity-determining step. researchgate.net Understanding the factors that govern these side reactions is crucial for optimizing the desired cross-coupling process and minimizing the formation of unwanted byproducts. Palladium-catalyzed C-H arylation using potassium aryltrifluoroborates has also been explored, with mechanistic studies suggesting a high-valent palladium mechanism where C-H activation occurs at or before the rate-determining step. documentsdelivered.com

Nickel-Catalyzed Systems

Nickel catalysis has emerged as a powerful tool in organic synthesis, offering a more earth-abundant and often more cost-effective alternative to palladium. In the context of reactions involving pentafluorobenzoate derivatives, nickel catalysis has been instrumental in enabling challenging transformations.

A significant application of this compound's corresponding ester is found in nickel-catalyzed enantioselective desymmetrizing aza-Heck cyclizations. chinesechemsoc.orgchinesechemsoc.org In this reaction, oxime esters bearing a pentafluorobenzoyl leaving group undergo cyclization to produce densely functionalized chiral nitrogen-containing heterocycles, which are prevalent in bioactive compounds and natural products. chinesechemsoc.orgchinesechemsoc.org The pentafluorobenzoyl group is a critical factor for the chemo- and stereoselectivity of this reaction. chinesechemsoc.org The reaction proceeds under mild conditions and tolerates a variety of functional groups, affording chiral 2-substituted-3,7a-dihydro-3aH-indoles in high yields and enantioselectivities. chinesechemsoc.org Mechanistic investigations, including density functional theory (DFT) calculations, indicate a two-electron pathway where the β-H elimination, not the alkene insertion, is the stereodetermining step. chinesechemsoc.org

Table 2: Nickel-Catalyzed Enantioselective Aza-Heck Cyclization

| Catalyst System | Chiral Ligand | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Nickel(0) | Pyridinebis(oxazoline) (pybox) | Oxime esters with pentafluorobenzoyl leaving group | Chiral 2-substituted-3,7a-dihydro-3aH-indoles | Pentafluorobenzoyl leaving group is crucial for chemo- and stereoselectivity. | chinesechemsoc.org |

| Nickel(0) | QuinoxP* | Amide electrophiles | Oxindoles with quaternary stereocenters | First enantioselective nickel-catalyzed Mizoroki-Heck coupling. | nih.gov |

Role of the Pentafluorobenzoate Leaving Group in Reaction Pathways

In the context of chemical reactions, a leaving group, or nucleofuge, is a molecular fragment that detaches from a substrate with the pair of electrons from the original bond. The efficiency of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. The pentafluorobenzoate anion, derived from the strong pentafluorobenzoic acid, is a relatively weak base and thus can function as a competent leaving group in certain reaction pathways. Its stability is enhanced by the electron-withdrawing nature of the five fluorine atoms on the aromatic ring, which helps to delocalize the negative charge. This property is crucial for the success of reactions where the departure of the carboxylate group is a key step, such as in decarboxylative cross-coupling reactions.

Transition Metal-Free Decarboxylative Cross-Coupling

A significant application of this compound is in transition metal-free decarboxylative cross-coupling reactions. This approach provides an environmentally benign alternative to traditional transition metal-catalyzed methods for the formation of carbon-carbon bonds. elsevierpure.comnih.gov

An important development in this area is the synthesis of unsymmetrical diaryl ketones through the reaction of potassium perfluorobenzoates with acyl fluorides. elsevierpure.comx-mol.com This protocol is notable for its highly selective, inexpensive, and nontoxic nature, and it proceeds without the need for any catalysts or additives. elsevierpure.comnih.govx-mol.com The reaction system demonstrates good tolerance for various functional groups on the acyl fluoride (B91410) partner. elsevierpure.com A key advantage of this methodology is that both the this compound and the acyl fluorides can be prepared from readily available and abundant carboxylic acids. elsevierpure.comx-mol.com

The table below summarizes the scope of the reaction between various acyl fluorides and this compound.

| Entry | Acyl Fluoride | Product | Yield (%) |

| 1 | Benzoyl fluoride | Phenyl(pentafluorophenyl)methanone | 85 |

| 2 | 4-Methylbenzoyl fluoride | (4-Methylphenyl)(pentafluorophenyl)methanone | 82 |

| 3 | 4-Methoxybenzoyl fluoride | (4-Methoxyphenyl)(pentafluorophenyl)methanone | 78 |

| 4 | 4-Chlorobenzoyl fluoride | (4-Chlorophenyl)(pentafluorophenyl)methanone | 88 |

| 5 | 2-Naphthoyl fluoride | (Pentafluorophenyl)(naphthalen-2-yl)methanone | 75 |

Data sourced from a study on the decarboxylative cross-coupling of acyl fluorides with potassium perfluorobenzoates.

In the context of nucleophilic aromatic substitution reactions involving polyfluoroarenes, which share mechanistic similarities with some aspects of decarboxylative couplings, the choice of base and solvent has been shown to be critical in controlling the reaction outcome, particularly with respect to regioselectivity and the extent of substitution (mono- versus multi-substitution). mdpi.compreprints.org For instance, in the reaction of phenothiazine with polyfluoroarenes, the combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent often leads to multiple substitutions. mdpi.compreprints.org In contrast, employing a milder base like potassium phosphate (K₃PO₄) in a solvent such as acetonitrile (MeCN) has been found to be highly effective for achieving regioselective monosubstitution of highly reactive polyfluoroarenes. mdpi.compreprints.org While these specific studies focus on SNAr, the principles of base and solvent effects on reaction control are broadly applicable and highlight the importance of optimizing these parameters in related synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Substrates

This compound and its derivatives are valuable substrates in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.

Efficient conditions for the para-selective monosubstitution of polyfluoroarenes have been developed. For instance, the reaction of phenothiazine with various polyfluoroarenes in the presence of a mild base like potassium phosphate (K₃PO₄) in acetonitrile (MeCN) leads to the corresponding 10-phenylphenothiazine (PTH) derivatives with high regioselectivity. mdpi.com This method is applicable to a wide range of highly reactive polyfluoroarenes. mdpi.com The observed regioselectivity, where the nucleophile preferentially attacks the para-position, is a common feature in the SNAr of polyfluoroarenes. mdpi.com

The following table illustrates the regioselective monosubstitution of various polyfluoroarenes with phenothiazine.

| Entry | Polyfluoroarene | Product | Yield (%) |

| 1 | Octafluorotoluene | 10-(Perfluoro-p-tolyl)phenothiazine | 67 |

| 2 | Pentafluoronitrobenzene | 10-(2,3,5,6-Tetrafluoro-4-nitrophenyl)phenothiazine | 78 |

| 3 | Methyl pentafluorobenzoate | Methyl 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzoate | 69 |

| 4 | Decafluorobiphenyl | 10-(Perfluoro-[1,1'-biphenyl]-4-yl)phenothiazine | 51 |

Data sourced from a study on the nucleophilic aromatic substitution of polyfluoroarenes to access highly functionalized 10-phenylphenothiazine derivatives. mdpi.com

The SNAr methodology allows for the synthesis of a diverse range of functionalized derivatives. A notable example is the synthesis of ester-bearing phenothiazine derivatives. By using methyl pentafluorobenzoate as the substrate, an ester-bearing 10-phenylphenothiazine derivative can be synthesized in good yield. mdpi.com This demonstrates the tolerance of the reaction conditions to various functional groups, including esters, which enables the preparation of highly functionalized molecules with potential applications in materials science and medicinal chemistry. mdpi.com The resulting polyfluoroarene-bearing PTH derivatives can undergo a second SNAr reaction, allowing for the generation of even more complex and highly functionalized derivatives. mdpi.com

Comparative Analysis of Base and Solvent Systems for SNAr Control

The control of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of pentafluorobenzoate and its derivatives is critically dependent on the choice of base and solvent. The five fluorine atoms on the aromatic ring are strong electron-withdrawing groups, activating the ring for nucleophilic attack. Substitution typically occurs at the para position, with the ortho position also being susceptible under certain conditions. wikipedia.org

The selection of the base is crucial in generating the nucleophile and influencing its reactivity. Stronger bases can lead to faster reaction rates but may decrease selectivity. For instance, in reactions involving oxygen nucleophiles, the use of a strong base like sodium hydride is common. The choice of solvent plays a significant role in solvating the nucleophile and the intermediate Meisenheimer complex. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. The interplay between the base and solvent system allows for fine-tuning of the reaction conditions to achieve the desired substitution pattern. For example, ortho-methoxy substitution can be achieved using magnesium methoxide. wikipedia.org The specific combination of base and solvent can thus direct the nucleophilic attack to a specific position on the pentafluorophenyl ring.

Other Chemical Transformations Involving Pentafluorobenzoic Acid and its Derivatives

Pentafluorobenzoic acid and its derivatives are precursors to a wide array of functionalized molecules through various chemical transformations.

Esterification: Pentafluorobenzoic acid can be readily converted to its corresponding esters. A common method involves the reaction of pentafluorobenzoyl chloride, synthesized from the acid using thionyl chloride, with an alcohol in the presence of a base like triethylamine. mdpi.com This method is suitable for a range of alcohols, including sterically hindered ones like 1,1,1,3,3,3-hexafluoro-2-propanol. mdpi.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is another viable method. masterorganicchemistry.com For instance, the methyl esterification of fluorinated aromatic carboxylic acids can be achieved using methanol with a heterogeneous catalyst like UiO-66-NH2, which offers a significant reduction in reaction time compared to traditional methods. researchgate.net

Amidation: The synthesis of pentafluorobenzamides can be achieved through several routes. One common approach is the reaction of pentafluorobenzoyl chloride with an amine. rsc.org Direct amidation of pentafluorobenzoic acid is also possible using catalysts such as titanium(IV) fluoride (TiF4), which facilitates the reaction between the carboxylic acid and various amines, including anilines. rsc.org Another method involves the in situ generation of the acyl fluoride from the carboxylic acid using pentafluoropyridine, followed by reaction with an amine. acs.org This one-pot procedure provides good to excellent yields of the corresponding amides. acs.org

Reduction: The carboxylic acid group of pentafluorobenzoic acid can be selectively reduced. Electrochemical reduction methods have been shown to yield products such as 2,3,5,6-tetrafluorobenzoic acid, 2,3,5,6-tetrafluorobenzyl alcohol, and pentafluorobenzyl alcohol. rsc.org The specific product obtained is dependent on the cathode potential, the acidity of the medium, and the ions present in the electrolyte. rsc.org Aldehydes and ketones, which can be derived from carboxylic acids, are reducible to primary and secondary alcohols, respectively, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). ncert.nic.in

C–H Functionalization: While the pentafluorobenzoate ring itself lacks C-H bonds, derivatives of pentafluorobenzoic acid that contain C-H bonds can undergo C-H functionalization. This field of chemistry focuses on the direct conversion of C-H bonds into new functional groups, offering a powerful strategy for molecular synthesis. umich.edu Transition-metal catalysis is a key tool in this area, enabling the selective functionalization of C-H bonds. umich.edursc.org For example, copper-catalyzed C-H fluorination followed by nucleophilic substitution allows for the transformation of benzylic C-H bonds into various functional groups. nih.gov

Reductive Defluorination: The C-F bonds of the pentafluorobenzoate ring can be cleaved through reductive processes. This transformation is particularly relevant in the context of the degradation of per- and polyfluoroalkyl substances (PFAS). mdpi.com Cobalt complex catalysts, such as vitamin B12, have been shown to catalyze the reductive defluorination of certain branched PFAS. researchgate.netnsf.gov The reactivity of the C-F bond towards reduction is dependent on its position on the molecule, with tertiary C-F bonds being more susceptible to cleavage. researchgate.net

Heterocyclization: Derivatives of pentafluorobenzoic acid can be utilized in the synthesis of heterocyclic compounds. For example, N,N'-di(tetrafluoroisonicotinoyl)hydrazine, a derivative of a related polyfluorinated acid, undergoes cyclodehydration to form oxadiazole and thiadiazole rings. rsc.org Similarly, multi-component reactions involving tetronic acid derivatives, which share some structural similarities with carboxylic acids, are used to synthesize various heterocycles. nih.gov

Table of Research Findings on Chemical Transformations

| Transformation | Reagents and Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Esterification | Pentafluorobenzoyl chloride, 1,1,1,3,3,3-hexafluoro-2-propanol, triethylamine | 1,1,1,3,3,3-hexafluoropropan-2-yl 2,3,4,5,6-pentafluorobenzoate | Efficient esterification of a sterically hindered alcohol. mdpi.com |

| Amidation | Pentafluorobenzoic acid, benzylamine, TiF4 (10 mol%) | N-benzylpentafluorobenzamide | Direct amidation of the carboxylic acid is achieved with a titanium catalyst. rsc.org |

| Reduction | Pentafluorobenzoic acid, electrochemical reduction | 2,3,5,6-tetrafluorobenzoic acid, 2,3,5,6-tetrafluorobenzyl alcohol, pentafluorobenzyl alcohol | Selective reduction to different products is possible by controlling reaction conditions. rsc.org |

| Reductive Defluorination | Branched perfluoroalkyl substances, Vitamin B12, Ti(III) citrate | Partially defluorinated products | Catalytic reductive defluorination is dependent on the structure of the fluorinated compound. researchgate.net |

Coordination Chemistry and Supramolecular Assemblies of Pentafluorobenzoate Ligands

Metal-Ligand Interactions and Coordination Modes

The coordination of the pentafluorobenzoate ligand to metal centers is primarily governed by the carboxylate group. However, the presence of the highly electronegative fluorine atoms on the phenyl ring introduces the possibility of weaker, yet structurally significant, interactions that can lead to unusual coordination geometries and chelation patterns.

Pentafluorobenzoate as a Bridging Ligand in Polynuclear Metal Complexes

The carboxylate group of the pentafluorobenzoate ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging can occur in several modes, with the most common being the syn-syn, syn-anti, and anti-anti conformations. In these arrangements, the two oxygen atoms of the carboxylate group coordinate to different metal ions, leading to the formation of discrete dimeric or oligomeric structures, or one-, two-, or three-dimensional coordination polymers. The rigid nature of the perfluorinated phenyl ring can help to control the distance and orientation between the bridged metal centers, making pentafluorobenzoate a useful building block in the design of polynuclear complexes with specific magnetic or catalytic properties.

Analysis of Non-Covalent Interactions in Crystal Lattices (e.g., Hydrogen Bonding, C–H···F, F···F, π-π Stacking)

Hydrogen Bonding: In complexes containing co-ligands with hydrogen bond donors (e.g., water, ammonia, organic amines), hydrogen bonds can form between these donors and the carboxylate oxygen atoms or the fluorine atoms of the pentafluorobenzoate ligand. These interactions are highly directional and are key contributors to the formation of extended networks.

C–H···F Interactions: Weak hydrogen bonds between C–H groups of co-ligands or solvent molecules and the fluorine atoms of the pentafluorobenzoate ring are frequently observed. These interactions, though individually weak, can be numerous and collectively contribute significantly to the crystal packing.

F···F Interactions: Short contacts between fluorine atoms on adjacent pentafluorobenzoate ligands are a common feature in their crystal structures. These interactions are generally considered to be weakly attractive and arise from the anisotropic distribution of electron density around the fluorine atoms.

π-π Stacking: The electron-deficient nature of the perfluorinated phenyl ring of the pentafluorobenzoate ligand makes it an ideal candidate for π-π stacking interactions with electron-rich aromatic rings of other ligands or solvent molecules. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a significant driving force in the self-assembly of supramolecular architectures.

A Hirshfeld surface analysis of cadmium and cadmium-terbium complexes with pentafluorobenzoate and 1,10-phenanthroline ligands revealed that C···C, C···F, H···F, F···F, and C···H interactions make the largest contributions to the total Hirshfeld surface area. materialsproject.org In some instances, strong π-π interactions lead to the formation of endless stacks of alternating pentafluorophenyl substituents and coordinated 1,10-phenanthroline molecules. materialsproject.org These various non-covalent interactions work in concert to direct the assembly of complex and often beautiful supramolecular structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | O-H, N-H | O(carboxylate), F | 2.5 - 3.2 |

| C–H···F | C-H | F | 2.9 - 3.5 |

| F···F | F | F | 2.7 - 3.2 |

| π-π Stacking | Electron-rich aromatic ring | Perfluorinated phenyl ring | 3.3 - 3.8 |

Formation of Coordination Polymers and Extended Frameworks

The ability of the pentafluorobenzoate ligand to act as a versatile connector between metal centers has been harnessed to construct coordination polymers with extended one-, two-, and three-dimensional structures. These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and nonlinear optics.

Synthesis and Structural Characterization of Two-Dimensional Coordination Sheets

The synthesis of two-dimensional (2D) coordination polymers, or coordination sheets, often involves the self-assembly of metal ions and bridging ligands in solution under controlled conditions. The pentafluorobenzoate ligand, in combination with other co-ligands, has been successfully employed in the construction of such 2D networks.

For instance, two-dimensional coordination sheets have been synthesized using tetranuclear cuprofullerene pentafluorobenzoate under solvothermal conditions. rsc.org In these structures, linear chains of copper(I) or mixed copper(I)/copper(II) pentafluorobenzoate are connected by (μ2–η2:η2)2-C60 units, forming extended 2D sheets. rsc.org The synthesis typically involves the reaction of a metal salt, pentafluorobenzoic acid, and a suitable co-ligand in a solvent or mixture of solvents, followed by slow evaporation or hydrothermal/solvothermal treatment to promote crystallization.

Integration with Exohedral Metallofullerenes (e.g., Cuprofullerene Pentafluorobenzoate)

The coordination chemistry of pentafluorobenzoate ligands extends to the formation of complex supramolecular assemblies with exohedral metallofullerenes, which are structures where a metal atom is bonded to the exterior of a fullerene cage. A notable example is the creation of two-dimensional (2D) coordination sheets using tetranuclear cuprofullerene pentafluorobenzoate. rsc.orgresearchgate.net These structures are synthesized under solvothermal conditions, reacting C60 fullerene, Cu2O, and pentafluorobenzoic acid. rsc.orgresearchgate.net

The resulting polymers, such as {(μ2–η2:η2)2-C602}∞ (where L represents the pentafluorobenzoate ligand), are constructed from linear (μ2–η2:η2)2-C60 units that connect infinite chains of copper(I)/copper(II) pentafluorobenzoate. rsc.orgresearchgate.net The use of fluorinated carboxylates like pentafluorobenzoate has been shown to facilitate the formation of these cuprofullerenes more readily than their non-fluorinated counterparts. rsc.orgresearchgate.net

A key characteristic of these cuprofullerene pentafluorobenzoate sheets is their electronic properties. They exhibit optical absorption across the entire visible light spectrum and into the near-infrared region. rsc.orgrsc.org Theoretical analysis based on density functional theory (DFT) has been used to examine their electronic structures. rsc.orgrsc.org These calculations reveal that the materials have indirect bandgap structures, which indicates potential for semiconductor applications. rsc.orgresearchgate.net The bandgaps are notably narrow, a property that is influenced by the interaction between the copper 3d-orbitals and the carbon 2p-orbitals of the C60 molecules. rsc.org

| Complex | Composition | Calculated Bandgap (eV) | Bandgap Type |

|---|---|---|---|

| 1 | {(μ2–η2:η2)2-C602}∞ | 0.95 | Indirect |

| 2 | {(μ2–η2:η2)2-C602(CuII2L4)}∞ | 0.86 | Indirect |

Mixed-Ligand Systems and Their Influence on Coordination Architectures

Development of Complexes with Mixed Carboxylate Ligands (e.g., Benzoate (B1203000)–Pentafluorobenzoate)

The versatility of pentafluorobenzoate in coordination chemistry is further demonstrated in the development of mixed-ligand systems. By combining pentafluorobenzoate (pfb) with other carboxylate ligands, such as benzoate (bz), it is possible to synthesize heteroanionic complexes with tailored properties. Research has focused on the synthesis of polynuclear complexes containing both zinc and lanthanide ions (Europium or Terbium), along with 1,10-phenanthroline (phen) as an additional ligand. rsc.orgnih.gov

The synthesis of these mixed-carboxylate compounds can be achieved by reacting the respective metal salts of benzoate and pentafluorobenzoate. rsc.org The variation of synthesis conditions and the ratio of starting materials can lead to the formation of complexes with different compositions. rsc.orgnih.gov For instance, reacting Europium(III) benzoate, Zinc(II) pentafluorobenzoate, and 1,10-phenanthroline in acetonitrile has been shown to produce crystals of [Eu2Zn2(phen)2(bz)4(pfb)6]·4MeCN. rsc.org In these structures, the benzoate and pentafluorobenzoate anions occupy specific, nearby positions within the coordination sphere of the metal centers. nih.gov

| Complex Designation | Chemical Formula | Lanthanide Ion (Ln) |

|---|---|---|

| 1Eu | [Eu2Zn2(phen)2(bz)5.2(pfb)4.8] | Europium |

| 1Tb | [Tb2Zn2(phen)2(bz)5.2(pfb)4.8] | Terbium |

| 2Eu | [Eu2Zn2(phen)2(bz)4(pfb)6]·4MeCN | Europium |

Impact on Metal Core Geometry and Luminescence Properties

The incorporation of mixed benzoate and pentafluorobenzoate ligands has a significant impact on the properties of the resulting complexes, particularly their luminescence. rsc.org Photoluminescence studies have revealed that the mixed-ligand complexes exhibit enhanced energy transfer to the lanthanide ion compared to their homoanionic counterparts (complexes containing only benzoate or only pentafluorobenzoate ligands). rsc.org

This enhancement leads to a higher quantum yield for the mixed-carboxylate complexes. For example, the complex [Eu2Zn2(phen)2(bz)5.2(pfb)4.8] (1Eu) shows a higher quantum yield than the analogous pure benzoate complex [Eu2Zn2(phen)2(bz)10] (3Eu) and the pure pentafluorobenzoate complex [Eu2Zn2(phen)2(pfb)10] (4Eu). rsc.orgnih.gov This suggests that the strategic mixing of fluorinated and non-fluorinated ligands is a viable approach for designing brightly luminescent compounds. rsc.org

The presence of C-F bonds in the pentafluorobenzoate ligand can also contribute to stronger near-infrared (IR) emission in lanthanide complexes. For instance, saturated 8-coordinated Er(III)-chelated complexes with C-F bonds show significantly stronger near-IR emission than similar complexes with only C-H bonds. This is attributed to the influence of the C-F bonds on the emission properties, minimizing quenching effects that can be caused by the harmonic vibrations of C-H or O-H bonds. The coordination environment, whether it's a saturated 8-coordinated or an unsaturated 6-coordinated geometry, also plays a crucial role in the intensity of the near-IR emission.

Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For potassium pentafluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Variable-temperature (VT) ¹⁹F NMR spectroscopy is a crucial technique for studying the dynamic behavior of fluorine-containing compounds like this compound. The chemical shift of fluorine nuclei is highly sensitive to their electronic environment, which can be influenced by temperature-dependent processes such as conformational changes, intermolecular interactions, and chemical exchange. nih.gov

By recording ¹⁹F NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, line shapes, and coupling constants of the fluorine signals. For instance, at low temperatures, dynamic processes may be slow enough on the NMR timescale to allow for the observation of distinct signals for fluorine atoms in different environments. As the temperature increases, these processes can become faster, leading to the coalescence of signals and the observation of time-averaged spectra. researchgate.net This information can be used to determine thermodynamic and kinetic parameters for the dynamic processes occurring in this compound.

Key Research Findings from VT ¹⁹F NMR:

Intramolecular Motion: VT ¹⁹F NMR studies can reveal information about intramolecular fluorine motion, which becomes more significant at higher temperatures. researchgate.net

Phase Transitions: This technique is also capable of detecting irreversible phase transitions in the solid state, as observed in studies of other potassium fluoride (B91410) salts. researchgate.net

Chemical Shift-Temperature Relationship: A linear relationship between chemical shift and temperature has been observed for fluorinated compounds, allowing for temperature measurements within a sample. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Fluorinated Benzenes

| Compound | Solvent | Chemical Shift (ppm) |

| 1,2-difluoro-4-nitrobenzene | - | -134, -127 |

| Product of SNAr reaction | - | -119 |

| Hydrofluoric acid | - | -145 to -139 |

Note: This table provides an example of how ¹⁹F NMR is used to track reactants and products in a reaction involving fluorinated benzene (B151609) derivatives, similar in structure to pentafluorobenzoate. The specific chemical shifts for this compound may vary depending on the solvent and experimental conditions.

¹H, ¹³C, and ¹⁹F NMR spectroscopy are routinely used to monitor the progress of chemical reactions and to elucidate the structure of the resulting products. magritek.comnih.gov In the context of reactions involving this compound, these techniques provide valuable real-time information.

¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly well-suited for monitoring reactions involving fluorinated compounds. magritek.com The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, making it easier to identify and quantify different species in a reaction mixture. magritek.com

¹H and ¹³C NMR: While the pentafluorobenzoate moiety lacks protons, ¹H NMR is essential for monitoring changes in other reactants or the formation of new C-H bonds in the products. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule and can be used to confirm the formation of new carbon-carbon or carbon-heteroatom bonds.

Applications in Reaction Monitoring:

Kinetic Studies: By acquiring spectra at regular intervals, the concentrations of reactants and products can be determined over time, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms. magritek.com

Intermediate Detection: In some cases, NMR can be used to detect and characterize transient intermediates that are formed during a reaction.

Purity Assessment: NMR is a powerful tool for assessing the purity of the final product. acgpubs.org

Table 2: General ¹H, ¹³C, and ¹⁹F NMR Parameters

| Nucleus | Key Features | Typical Applications for this compound Chemistry |

| ¹⁹F | High sensitivity, 100% natural abundance, large chemical shift range. magritek.com | Monitoring reactions, identifying fluorinated products and intermediates. magritek.com |

| ¹H | High sensitivity, high natural abundance. | Monitoring non-fluorinated reactants and products. |

| ¹³C | Low natural abundance, provides information on carbon backbone. | Structural elucidation of products. |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting IR spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. rsc.orgmsu.edu For this compound, IR spectroscopy is particularly useful for identifying the carboxylic group and the carbon-fluorine (C–F) vibrations.

The carboxylate group (COO⁻) of this compound gives rise to characteristic strong absorption bands. The asymmetric stretching vibration typically appears in the region of 1610-1550 cm⁻¹, while the symmetric stretching vibration is found in the 1420-1300 cm⁻¹ range. The exact positions of these bands can be influenced by factors such as hydrogen bonding and the nature of the cation. utdallas.edu

The C–F bonds in the pentafluorophenyl ring also have characteristic stretching vibrations that appear in the fingerprint region of the IR spectrum, typically between 1400 and 1000 cm⁻¹. The complexity of these absorptions can provide information about the substitution pattern on the aromatic ring.

Key Vibrational Modes for this compound:

Carboxylate (COO⁻) Asymmetric Stretch: Strong absorption, providing evidence of the deprotonated carboxylic acid.

Carboxylate (COO⁻) Symmetric Stretch: Strong absorption, complementing the asymmetric stretch data.

C–F Stretching Vibrations: Multiple bands in the fingerprint region, characteristic of the pentafluorophenyl group.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1420 - 1300 |

| C–F (Aromatic) | Stretch | 1400 - 1000 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

Note: These are general ranges and the exact frequencies for this compound can vary.

X-ray Diffraction (XRD) for Solid-State Molecular Structures

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electrons in a crystal, it is possible to determine the precise positions of the atoms in the unit cell.

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information for a crystalline compound. github.io By growing a suitable single crystal of this compound or one of its complex salts, it is possible to determine bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the packing of the ions in the crystal lattice and the nature of the coordination of the potassium ion by the pentafluorobenzoate anion and any solvent molecules that may be present.

Information Obtained from Single Crystal XRD:

Unit Cell Parameters: The dimensions and angles of the repeating unit of the crystal lattice.

Space Group: The symmetry of the crystal structure.

Atomic Coordinates: The precise location of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances and angles between atoms.

Intermolecular Interactions: Identification of hydrogen bonds, ionic interactions, and other non-covalent interactions that stabilize the crystal structure.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. unt.edu Instead of a single crystal, a fine powder of the sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of diffraction intensity versus the diffraction angle (2θ).

PXRD is a valuable tool for:

Phase Identification: The diffraction pattern of a crystalline compound is unique and can be used to identify the substance by comparing it to a database of known patterns.

Purity Analysis: The presence of impurities in a sample can be detected by the appearance of additional peaks in the diffraction pattern.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the material.

Crystallite Size Estimation: The width of the diffraction peaks can provide an estimate of the average size of the crystallites in the sample.

Table 4: Comparison of Single Crystal and Powder X-ray Diffraction

| Feature | Single Crystal X-ray Diffraction | Powder X-ray Diffraction |

| Sample Type | Single crystal | Polycrystalline powder |

| Information Obtained | Detailed 3D atomic structure, bond lengths, bond angles. | Phase identification, purity analysis, lattice parameters. unt.edu |

| Primary Application | Structure elucidation of new compounds. | Routine characterization and quality control. |

Optical Spectroscopic Investigations

Optical spectroscopy probes the electronic transitions within a molecule, offering valuable information about its structure and its interaction with the surrounding environment.

UV/Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer electrons. acs.orgrsc.org In organic molecules, this absorption is typically associated with specific functional groups known as chromophores that contain valence electrons with low excitation energy. rsc.org

For this compound, the key chromophore is the pentafluorophenyl ring. The absorption of UV radiation excites electrons within the aromatic system, primarily through π → π* transitions. rsc.org These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The highly fluorinated nature of the benzene ring influences the energy levels of these orbitals and, consequently, the wavelength of maximum absorption (λmax). Data for the parent acid, pentafluorobenzoic acid, shows a maximum absorption at 265 nm in water, which is characteristic of the electronic transitions within the perfluorinated aromatic system. chemicalbook.com The UV-Vis spectrum is typically recorded as a plot of absorbance against wavelength. researchgate.net

The intensity of the absorption is related to the concentration of the compound in a solution and the path length of the light beam through the sample, a relationship described by the Beer-Lambert law. This allows for quantitative analysis. rsc.org

Table 1: Illustrative UV-Vis Absorption Data This table presents hypothetical data to demonstrate how UV-Vis spectral information is typically reported, based on characteristic values for similar compounds.

| Parameter | Value |

|---|---|

| Wavelength Maximum (λmax) | ~265 nm |

| Molar Absorptivity (ε) | 1000 - 10,000 L mol⁻¹ cm⁻¹ |

| Solvent | Water/Ethanol |

Fluorescence Spectroscopy and Solvatochromic Activities

Fluorescence spectroscopy is a complementary technique to absorption spectroscopy that measures the emission of light from a molecule after it has been excited to a higher electronic state. While many aromatic compounds exhibit fluorescence, this property can be quenched or altered by various factors, including the presence of heavy atoms or specific functional groups. rsc.org Benzoic acid itself has been studied for its fluorescence properties and its ability to quench the fluorescence of other molecules. rsc.orgresearchgate.netresearchgate.net

Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound shifts with a change in the polarity of the solvent. wikipedia.orgyoutube.com This shift occurs because different solvents can stabilize the ground state and the excited state of the solute molecule to different extents. wikipedia.org A shift to a longer wavelength (red shift) is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift) is known as negative solvatochromism. wikipedia.orgyoutube.com Fluorinated aromatic compounds, in particular, can exhibit significant solvatochromic effects due to changes in their dipole moments upon excitation. nih.gov

While specific fluorescence and solvatochromism data for this compound are not extensively documented, its structure suggests a potential for such behavior. The interaction between polar solvents and the electron-rich pentafluorophenyl ring and the carboxylate group could lead to shifts in its emission spectrum, providing insights into its electronic structure and its interactions with the local environment. acs.org

Table 2: Illustrative Solvatochromic Shift Data This table is a hypothetical representation of how solvatochromic data for a fluorinated aromatic compound might be presented.

| Solvent | Dielectric Constant (ε) | Emission λmax (nm) | Solvatochromic Shift |

|---|---|---|---|

| Hexane | 1.88 | 350 | Reference |

| Dichloromethane | 8.93 | 365 | Red Shift |

| Acetonitrile | 37.5 | 372 | Red Shift |

Advanced Characterization for Heterogeneous Catalytic Systems

When this compound is used as a component or precursor in a heterogeneous catalytic system, a range of advanced analytical techniques are required to characterize the resulting material's elemental composition, thermal properties, and morphology. ossila.com

CHNS Elemental Analysis : This technique provides a rapid and reliable determination of the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. rsc.org The method is based on the complete combustion of the sample, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). esogu.edu.tr These gases are then separated and quantified by a detector. esogu.edu.tr For a catalyst system involving this compound, CHNS analysis is crucial for verifying the organic content and ensuring the correct stoichiometry of the prepared material. rsc.orgresearchgate.net

Atomic Absorption Spectroscopy (AAS) : AAS is a highly sensitive technique used to determine the concentration of specific metal elements in a sample. acs.org It is particularly well-suited for quantifying the amount of potassium in fresh or used catalysts. astm.orgnemi.gov The sample is atomized in a flame, and the absorption of light from a potassium-specific lamp is measured. nemi.govoiv.int The amount of light absorbed is proportional to the concentration of potassium atoms, allowing for precise quantification. acs.org

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is invaluable for assessing the thermal stability of materials. chemmethod.com For a catalyst derived from a benzoate (B1203000) salt, TGA can reveal information about dehydration, thermal decomposition temperatures, and the composition of the final residue after heating. scienceopen.comresearchgate.net Studies on other metal benzoates show they decompose to form the respective metal oxides at elevated temperatures. scienceopen.com

Energy Dispersive X-ray Spectroscopy (EDX) : Often coupled with a scanning electron microscope, EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It identifies the elements present in a sample by detecting the characteristic X-rays emitted when the sample is bombarded with an electron beam. researchgate.net EDX can provide qualitative and semi-quantitative data on the elemental composition of a catalyst's surface, including the distribution of potassium. researchgate.nettobyduncan.com

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of a sample's surface topography. researchgate.net An electron beam is scanned across the surface, and the resulting interactions are used to generate an image. youtube.com For a crystalline salt like this compound or a catalyst derived from it, SEM can reveal critical information about particle size, shape, and surface morphology, such as the crystal structure. nih.govresearchgate.netencyclopedia.pub

Table 3: Summary of Advanced Characterization Techniques for Catalytic Systems

| Technique | Abbreviation | Principle | Information Obtained |

|---|---|---|---|

| CHNS Elemental Analysis | CHNS | Combustion and gas chromatography | Weight percentage of C, H, N, S. |

| Atomic Absorption Spectroscopy | AAS | Absorption of light by free atoms in a gaseous state | Precise concentration of specific metals (e.g., potassium). |

| Thermogravimetric Analysis | TGA | Measurement of mass change versus temperature | Thermal stability, decomposition patterns, sample composition. |

| Energy Dispersive X-ray Spectroscopy | EDX/EDS | Detection of characteristic X-rays emitted from a sample | Elemental composition and mapping of the sample surface. |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pentafluorobenzoic acid |

| Carbon Dioxide |

| Water |

| Nitrogen |

| Sulfur Dioxide |

| Hexane |

| Dichloromethane |

| Acetonitrile |

| Methanol |

Computational and Theoretical Investigations of Potassium Pentafluorobenzoate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of chemical reactions and the electronic properties of molecules. In the context of potassium pentafluorobenzoate, DFT studies have provided significant insights into its role in various catalytic processes and the nature of its chemical bonds.

DFT calculations have been instrumental in unraveling the mechanisms of several catalytic reactions involving this compound.

Decarboxylative Cross-Coupling:

In palladium-catalyzed decarboxylative cross-coupling reactions, which are crucial for forming polyfluorobiaryls, DFT studies have revealed key mechanistic details. acs.org Unlike copper-catalyzed versions where oxidative addition is rate-limiting, in the palladium-catalyzed process, decarboxylation is the rate-determining step. acs.org The calculations suggest that a Pd(II) species, rather than Pd(0), promotes the decarboxylation of the carboxylic acid. The proposed catalytic cycle involves the activation of an aryl halide by a monocoordinated Pd(0) complex. acs.org

A transition metal-free decarboxylative cross-coupling reaction between acyl fluorides and potassium perfluorobenzoates has also been reported, offering an environmentally benign pathway to unsymmetrical diaryl ketones. nih.gov Additionally, palladium-catalyzed reactions involving simultaneous decarbonylation and decarboxylation of acyl chlorides with potassium perfluorobenzoates provide a route to unsymmetrical biaryls from readily available aromatic carboxylic acids. rsc.org

Aza-Heck Cyclization:

DFT investigations into the nickel-catalyzed enantioselective desymmetrizing aza-Heck cyclization of oxime esters have shown a two-electron pathway. chinesechemsoc.orgchinesechemsoc.org For most steps in the catalytic cycle, the Ni-triplet state is the ground state. chinesechemsoc.org A significant finding from these studies is that the β-H elimination, and not the alkene insertion, is the stereodetermining step. chinesechemsoc.orgchinesechemsoc.org The pentafluorobenzoyl leaving group is a critical factor for both the chemical and stereoselectivity of this reaction. chinesechemsoc.org

In palladium-catalyzed aza-Heck cyclizations of N-(pentafluorobenzoyloxy)sulfonamides, the mechanism is thought to be similar to the Narasaka cyclization. nih.gov The process is initiated by the oxidative addition of a Pd(0) catalyst into the N-O bond. nih.gov Efficient cyclization necessitates the dissociation of the pentafluorobenzoate to form a cationic aza-Pd(II) intermediate. nih.govbris.ac.uk

DFT calculations, often employing the B3LYP functional, are utilized to analyze the electronic structure, charge distribution, and bonding modes within molecules. ekb.eg These calculations provide valuable information on molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule. ekb.eg The distribution of electronic charge density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites of a molecule. ekb.eg

The topological analysis of the electron density, as defined by the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous method for characterizing chemical bonding. nih.gov This analysis can be performed on electron densities obtained from theoretical calculations. nih.gov

DFT calculations are a valuable tool for predicting the electronic properties of coordination materials. fjirsm.ac.cn These calculations can determine the electronic band structure, including the bandgap, and analyze the density of states (DOS) to understand the contributions of different atomic orbitals to the valence and conduction bands. fjirsm.ac.cn For instance, in a molecular-based one-dimensional p-type coordination polymer semiconductor, DFT calculations revealed an indirect bandgap and significant contributions from the metal 3d orbitals and sulfur 2p orbitals near the valence band maximum. fjirsm.ac.cn

The analysis of frontier molecular orbitals (HOMO and LUMO) is essential for predicting the electronic and optical properties of materials. rsc.org DFT can be used to estimate the ionization potentials and electron affinities, which correlate with the HOMO and LUMO energy levels, respectively. rsc.org This predictive capability allows for the rational design of coordination polymers with tailored electronic properties. fjirsm.ac.cnrsc.org

Quantum Chemical Analysis of Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the structure and stability of molecular crystals. Quantum chemical methods provide detailed insights into these weak, yet significant, interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful theoretical framework for analyzing the electron density (ρ(r)) to define chemical bonding and molecular structure. wikipedia.orgias.ac.in Developed by Richard Bader, this methodology is based on the topological properties of the electron density scalar field. uni-rostock.de Critical points in the electron density, where the gradient of ρ(r) is zero, are used to partition a molecule into atomic basins. uni-rostock.denih.gov

The AIM analysis provides a rigorous definition of atoms in molecules and the bonds that connect them. comporgchem.com It allows for the calculation of various atomic properties by integrating over these atomic basins. wikipedia.org The presence of a bond path between two nuclei is indicative of a chemical interaction. comporgchem.com The properties of the electron density at the bond critical point (BCP), such as the electron density (ρb), its Laplacian (∇²ρb), and the kinetic and potential energy densities, are used to characterize the nature of the chemical bond, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. uniovi.esresearchgate.net

| Concept | Description |

|---|---|

| Electron Density (ρ(r)) | A scalar field that describes the probability of finding an electron at a given point in space. wikipedia.org |

| Critical Points | Points where the gradient of the electron density vanishes (∇ρ(r) = 0). uni-rostock.de These can be maxima, minima, or saddle points. |

| Atomic Basins | Regions of space defined by zero-flux surfaces in the gradient vector field of the electron density, each containing one nucleus. uni-rostock.de |

| Bond Path | A line of maximum electron density linking two nuclei, indicating a chemical bond or interaction. comporgchem.com |

| Bond Critical Point (BCP) | A critical point of the electron density that lies on a bond path. ias.ac.in |

| Laplacian of Electron Density (∇²ρ(r)) | Indicates regions of local charge concentration (∇²ρ(r) < 0) and depletion (∇²ρ(r) > 0). uniovi.es |

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgnih.gov The Hirshfeld surface is constructed based on the electron density of the molecule in its crystalline environment. mdpi.com This surface partitions the crystal into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules. mdpi.com

The analysis involves mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.govmdpi.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii and represent strong interactions, while blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation. nih.govset-science.com

| Feature | Description |

|---|---|

| Hirshfeld Surface | A surface that defines the space occupied by a molecule in a crystal based on its electron density. mdpi.com |

| d_norm (Normalized Contact Distance) | A property mapped onto the Hirshfeld surface to visualize intermolecular contacts. Red, white, and blue colors indicate short, van der Waals, and long contacts, respectively. nih.govmdpi.com |

| 2D Fingerprint Plots | A graphical representation of all intermolecular contacts in the crystal, plotting d_i versus d_e. nih.gov |

| Quantitative Analysis | Provides the percentage contribution of different types of intermolecular contacts to the overall crystal packing. rsc.orgnih.gov |

Modeling of Host-Guest Chemistry Involving Fluorine Atoms

Computational and theoretical investigations play a pivotal role in elucidating the intricacies of host-guest chemistry, particularly when fluorine atoms are involved. The unique electronic properties of fluorine introduce complexities that necessitate sophisticated modeling approaches to accurately predict and understand the behavior of systems such as this compound within a host cavity. These computational methods provide insights into the thermodynamics, kinetics, and structural dynamics of complex formation, which can be challenging to probe experimentally.

The modeling of host-guest systems involving fluorinated compounds like this compound relies on a range of computational techniques, from molecular mechanics (MM) to quantum mechanics (QM). verachem.com The choice of method often depends on the desired balance between accuracy and computational cost. For large systems and long-timescale simulations, molecular dynamics (MD) simulations using classical force fields are often employed. nih.gov However, the accurate parameterization of force fields for fluorinated molecules is a critical challenge, as the high electronegativity and unique non-covalent interaction patterns of fluorine are not always well-captured by standard force fields. acs.org

Quantum mechanical methods, such as Density Functional Theory (DFT), offer a higher level of accuracy by explicitly treating the electronic structure of the system. lu.sescielo.org.mx DFT is particularly useful for calculating binding energies and characterizing the nature of non-covalent interactions, which are crucial in host-guest complexes. lu.se These interactions can include hydrogen bonds, halogen bonds, and π-stacking, all of which can be significantly influenced by the presence of fluorine atoms. rsc.org For instance, the electron-withdrawing nature of fluorine atoms in the pentafluorobenzoate ring can modulate the aromatic system's ability to participate in π-stacking interactions. rsc.org

Hybrid QM/MM methods offer a compromise by treating the most critical part of the system (e.g., the guest molecule and the immediate binding site of the host) with QM, while the rest of the system is described by a more computationally efficient MM force field. verachem.com This approach allows for the accurate modeling of electronic effects where they are most important, while still being able to simulate larger systems.

A significant focus of computational studies on fluorinated guests is the nature of their non-covalent interactions. The fluorine atoms in this compound can act as both electron density donors and acceptors, participating in a variety of weak interactions. mdpi.com Modeling these interactions accurately is essential for predicting the geometry and stability of the host-guest complex. Molecular Electrostatic Potential (MEP) maps, for example, can be generated through computational methods to visualize the electrophilic and nucleophilic regions of the guest molecule and predict potential binding sites.

Molecular dynamics simulations provide a dynamic picture of the host-guest complex, revealing information about the mobility of the guest within the host cavity and the conformational changes that may occur upon binding. nih.gov These simulations can also be used to calculate binding free energies, which are a key measure of the stability of the complex. The results of such simulations are, however, highly dependent on the quality of the underlying force field. acs.org Therefore, the development of accurate and reliable force fields for fluorinated organic molecules remains an active area of research. acs.orgresearchgate.net

The following table provides a hypothetical example of interaction energies calculated for a pentafluorobenzoate guest in a model host cavity, illustrating the types of data that can be obtained from computational studies.

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interacting Atoms |

| Electrostatic | -15.2 | O (carboxylate) with Host Cation |

| van der Waals | -8.5 | Aromatic Ring with Host Cavity |

| Halogen Bonding | -2.1 | F (fluorine) with Host Donor Site |

| π-π Stacking | -5.7 | Pentafluorophenyl Ring with Host Aromatic Unit |

These computational approaches, when applied to systems involving this compound, can provide detailed insights into the role of the fluorine atoms in dictating the binding affinity and selectivity of host-guest interactions.

Advanced Applications and Research Frontiers

Materials Science Applications

In the field of materials science, the pentafluorobenzoate moiety is utilized for its electronic and structural contributions to novel materials, ranging from fluorinated polymers to sophisticated luminescent systems.

Synthesis of Polyfluorobiaryls for Emerging Materials

The synthesis of polyfluorinated biaryls is a critical area in the development of high-performance materials, including advanced polymers and electronic components. The pentafluorophenyl group, which can be derived from precursors like potassium pentafluorobenzoate, is a key structural unit in these materials due to the unique properties conferred by fluorine atoms, such as thermal stability and specific electronic characteristics. While direct palladium-catalyzed cross-coupling of this compound can be challenging due to the need for decarboxylation, it serves as a foundational building block for creating more complex fluorinated aromatic systems.

Development of Fluorinated Liquid Crystals with Tuned Mesogenic Properties

Fluorinated aromatic groups are of significant interest in the design of liquid crystalline materials for applications such as active matrix displays. The inclusion of fluorine atoms into the molecular structure is a well-established strategy for controlling the properties of liquid crystals. beilstein-journals.org The pentafluorophenyl group, in particular, has been studied for its effect on liquid crystalline behavior. The introduction of highly fluorinated terminal groups, such as the pentafluorophenyloxy moiety, can have remarkable effects on the mesogenic properties of a molecule, including influencing the nematic–isotropic transition temperatures. The strong electronegativity and small radius of fluorine atoms, when incorporated into an aromatic ring system, can alter intermolecular interactions and lead to the stabilization of specific liquid crystal phases. beilstein-journals.org The rigid, rod-like nature of perfluorinated segments contributes to the formation of ordered lamellar packing, which can stabilize smectic phases. beilstein-journals.org

Construction of Polymeric Materials Based on Exohedral Metallofullerenes

The development of polymeric materials from functionalized fullerenes is an advanced research frontier. While the direct application of this compound in the construction of polymers based on exohedral metallofullerenes is a highly specialized and not widely documented area, the principles of coordination chemistry are relevant. Coordination polymers involving potassium salts have been synthesized, demonstrating the ability of potassium ions to link organic ligands into extended one- or two-dimensional structures. mdpi.comnih.gov In theory, the carboxylate group of this compound could serve as a linking point to coordinate with metallofullerenes that have been functionalized with appropriate reactive sites, creating novel polymeric architectures.

Design of Luminescent Lanthanide Complexes with Enhanced Photoluminescence

This compound is a precursor for pentafluorobenzoic acid, which is used to synthesize highly luminescent and photostable lanthanide complexes. nih.govkuleuven.be These complexes are studied for their applications as visible and infrared emitters. nih.govkuleuven.be The pentafluorobenzoate ligand plays a crucial role in the "antenna effect," where the organic ligand absorbs excitation energy and efficiently transfers it to the central lanthanide ion, which then emits light. ineosopen.orgineosopen.org

The use of polyfluorinated ligands like pentafluorobenzoate is advantageous because the substitution of C-H bonds with C-F bonds minimizes luminescence quenching that occurs via multiphonon relaxation—a process where the electronic excitation energy is lost to high-energy bond vibrations (e.g., O-H, N-H, and C-H). ineosopen.orgresearchgate.net This reduction in non-radiative decay pathways leads to enhanced photoluminescence quantum yields (PLQYs) and longer luminescence lifetimes. researchgate.net

Research has demonstrated the synthesis of various lanthanide pentafluorobenzoates, including those with Europium (Eu(III)) and Terbium (Tb(III)) as visible emitters, and Neodymium (Nd(III)), Erbium (Er(III)), and Ytterbium (Yb(III)) as infrared emitters. nih.govkuleuven.be The crystal structures of these complexes can vary, forming monomeric, dimeric, and polymeric arrangements. nih.govkuleuven.be A particularly effective sensitization strategy has been observed in heterometallic complexes, where energy is transferred from one lanthanide to another (e.g., Tb→Eu), resulting in a significant enhancement of the final emission. nih.govkuleuven.be

| Complex | PLQY (%) | Key Finding |

|---|---|---|

| Terbium (Tb) Complex | 39% | Demonstrates high luminescence efficiency. nih.gov |

| Europium (Eu) Complex | 15% | Standard quantum yield for the single-ion complex. nih.gov |

| Heterometallic [Tb₀.₅Eu₀.₅(pfb)₃(H₂O)] Complex | 29% (Europium emission) | The quantum yield is nearly doubled due to efficient Tb→Eu energy transfer. nih.govkuleuven.be |